molecular formula C24H23N3O2S B2489122 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-2-yl)methyl]propanamide CAS No. 922870-58-4

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-2-yl)methyl]propanamide

Cat. No.: B2489122
CAS No.: 922870-58-4
M. Wt: 417.53
InChI Key: KTMQGXAFGSSLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-2-yl)methyl]propanamide (CAS 895417-50-2) is a high-purity synthetic compound with a molecular formula of C24H23N3O2S and a molecular weight of 417.53 g/mol. This chemical features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities. Benzothiazole derivatives are extensively researched for their potential as anticancer, antimicrobial, and anti-inflammatory agents, and some function as important intermediates in developing fungicides and other therapeutic compounds . The compound's structure also incorporates a pyridine moiety, a heterocycle that is one of the most frequently occurring building blocks in approved drugs, contributing to molecular recognition and bioavailability . While the specific biological pathway for this exact molecule is a subject of ongoing investigation, its structural components are of significant interest in neuroscience and oncology research. For instance, structurally related benzothiazole compounds have demonstrated neuroprotective properties in preclinical models by inhibiting key signaling pathways like c-Jun N-terminal kinase (JNK) . Furthermore, similar complex molecules containing these heterocycles are being explored for their ability to modulate critical intracellular targets, such as Myc activity, which is relevant in various proliferative diseases including lymphoma, breast cancer, and prostate cancer . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest advancements involving benzothiazole and pyridine-based compounds.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-17-11-12-21-23(18(17)2)26-24(30-21)27(16-19-8-6-7-14-25-19)22(28)13-15-29-20-9-4-3-5-10-20/h3-12,14H,13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMQGXAFGSSLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCOC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-2-yl)methyl]propanamide typically involves multiple steps. One common method includes the following steps:

Chemical Reactions Analysis

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-2-yl)methyl]propanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-2-yl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes such as carbonic anhydrase and topoisomerase, which play crucial roles in various biological processes. The compound may also interact with DNA, leading to the disruption of cellular functions and ultimately cell death .

Comparison with Similar Compounds

Key Structural Features:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Benzothiazole 4,5-dimethyl, phenoxy, pyridin-2-ylmethyl ~437.5 (estimated) Amide, aromatic ether, pyridine
Compound 29 () Dibenzothiadiazocin 4-fluorophenyl, dimethoxyphenyl, pyridin-2-yl ~683.8 (reported) Amide, thiazole, nitro groups

Analysis :

  • The target compound and Compound 29 share a propanamide backbone but differ in core heterocycles. The benzothiazole in the target is smaller and less complex than the dibenzothiadiazocin in Compound 29, which incorporates fused aromatic and sulfur-nitrogen rings .
  • Substituent diversity: The target compound’s 4,5-dimethyl and phenoxy groups enhance lipophilicity, whereas Compound 29’s fluorophenyl and dimethoxyphenyl groups introduce electron-withdrawing and electron-donating effects, respectively. These differences likely influence solubility and target binding .

Target Compound:

However, analogous benzothiazole derivatives typically involve:

Coupling of benzothiazole-2-amine with activated carboxylic acids.

Alkylation or arylation steps to introduce substituents.

Compound 29 ():

  • Key Steps: Dissolution of precursor (28) in dichloromethane (DCM) and a methanol-triethylamine-water-formic acid mixture. Reduction using lead powder (14.1 mmol) under vigorous stirring for 24 hours .
  • Notable Conditions: Use of lead as a reductant highlights the need for heavy-metal catalysts in nitro-group reductions, which may pose environmental and safety challenges .

Comparison :

  • Compound 29 requires multi-step synthesis with hazardous reagents, whereas the target compound’s synthesis (if similar to standard benzothiazole protocols) may prioritize milder conditions.

Pharmacological and Physicochemical Properties

Hypothetical Activity (Based on Structural Analogues):

  • Target Compound: The benzothiazole-pyridine scaffold is common in kinase inhibitors (e.g., JAK/STAT inhibitors). The phenoxy group may enhance membrane permeability.

Solubility and Lipophilicity:

  • The target compound’s 4,5-dimethyl groups and pyridine likely reduce aqueous solubility compared to Compound 29’s polar nitro and methoxy groups.
  • LogP estimates (calculated): Target compound ~3.5 (moderately lipophilic); Compound 29 ~2.8 (due to nitro and methoxy substituents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.